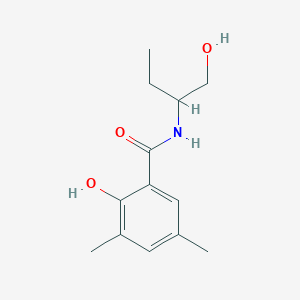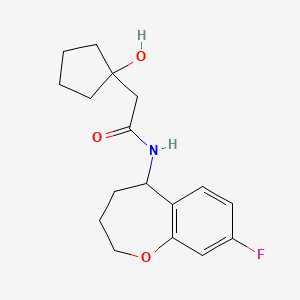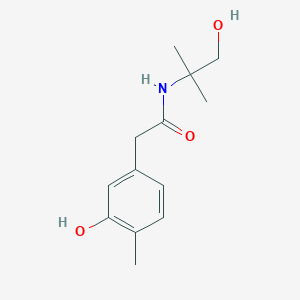
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide, also known as BML-275, is a chemical compound that has been widely studied for its potential therapeutic applications. This molecule is a selective inhibitor of the enzyme AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis.
作用机制
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide acts as a selective inhibitor of AMPK, a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low glucose or oxygen levels, and promotes energy conservation and production. This compound binds to the catalytic subunit of AMPK and prevents its activation by upstream kinases, leading to a decrease in cellular energy expenditure and an increase in cellular proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
- Inhibition of cellular energy expenditure and promotion of cellular proliferation
- Induction of autophagy and apoptosis in cancer cells
- Improvement of glucose metabolism and insulin sensitivity in diabetic animal models
- Protection against ischemic injury in the heart and brain
- Reduction of inflammation and oxidative stress in various disease models
实验室实验的优点和局限性
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide has several advantages as a tool compound for studying AMPK, including its high selectivity and potency, as well as its well-established synthesis method. However, there are also limitations to using this compound in lab experiments, such as its potential off-target effects and the need for careful dosing and timing to avoid unintended consequences.
未来方向
There are many future directions for research on 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide and its potential therapeutic applications. Some possible areas of investigation include:
- Optimization of the synthesis method to improve yield and purity of this compound
- Development of more selective and potent AMPK inhibitors for use in clinical settings
- Investigation of the role of AMPK in other disease states, such as neurodegenerative disorders and infectious diseases
- Exploration of the potential use of this compound as a cancer therapy, either alone or in combination with other drugs
- Investigation of the long-term effects of AMPK inhibition on cellular metabolism and physiology
In conclusion, this compound is a selective inhibitor of AMPK that has been extensively studied for its potential therapeutic applications. This molecule has a well-established synthesis method and has been used as a tool compound to investigate the role of AMPK in various cellular processes. While there are limitations to using this compound in lab experiments, its potential benefits as a therapeutic agent make it an exciting area of research for the future.
合成方法
The synthesis of 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide involves the reaction of 3,5-dimethyl-4-hydroxybenzoic acid with 2-bromo-1-butanol in the presence of a base catalyst. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of this compound.
科学研究应用
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide has been widely used in scientific research as a tool compound to study the role of AMPK in various cellular processes. This molecule has been shown to inhibit the activity of AMPK in a dose-dependent manner, leading to a decrease in cellular energy expenditure and an increase in cellular proliferation. Additionally, this compound has been used to investigate the role of AMPK in cancer, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-10(7-15)14-13(17)11-6-8(2)5-9(3)12(11)16/h5-6,10,15-16H,4,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFGOCLJVZAZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC(=CC(=C1O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol](/img/structure/B6637857.png)
![1-[2-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-3-methylpyridin-2-one](/img/structure/B6637858.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide](/img/structure/B6637877.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)

![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
